molecular formula C13H21N3O2 B2619465 N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1172839-35-8

N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2619465
CAS RN: 1172839-35-8
M. Wt: 251.33
InChI Key: IDUUUKZSMGQDMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, also known as BIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material sciences. BIPA is a pyrimidine derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exerts its biological activity through various mechanisms. In cancer cells, N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide inhibits the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and eventually cell death. In inflammation, N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide inhibits the activity of enzymes involved in the production of inflammatory mediators, leading to a reduction in inflammation. In neurodegenerative diseases, N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to inhibit the aggregation of misfolded proteins, which is a hallmark of these diseases.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammation, N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been shown to reduce the aggregation of misfolded proteins and improve neuronal survival.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research applications. However, N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide also has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments. Additionally, further research is needed to fully understand the potential side effects of N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide and its long-term effects on the environment.

Future Directions

There are several future directions for the study of N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide. In medicine, further research is needed to fully understand the potential applications of N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide as an anti-cancer and anti-inflammatory agent. In agriculture, further research is needed to determine the potential use of N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide as a herbicide and insecticide. In material sciences, further research is needed to determine the potential use of N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide as a building block for the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide and its potential side effects.
In conclusion, N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in medicine, agriculture, and material sciences make it an important compound for further study. However, further research is needed to fully understand the potential side effects of N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide and its long-term effects on the environment.

Synthesis Methods

N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide can be synthesized through various methods, including the reaction of 2-aminopyrimidine with sec-butyl bromoacetate, followed by the reaction of the resulting intermediate with propylmagnesium bromide. Another method involves the reaction of 2,4-dichloro-5-(propylamino)pyrimidine with sodium ethoxide, followed by the reaction with sec-butyl chloroacetate. These methods have been optimized to produce high yields of N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide.

Scientific Research Applications

N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been extensively studied for its potential applications in various fields. In medicine, N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has shown promising results as an anti-cancer agent by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been studied for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. In material sciences, N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-butan-2-yl-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-4-6-11-7-13(18)16(9-14-11)8-12(17)15-10(3)5-2/h7,9-10H,4-6,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUUUKZSMGQDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

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